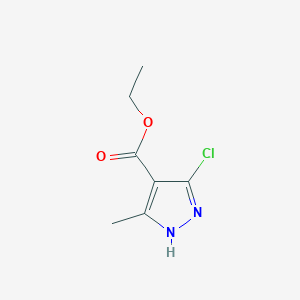
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, and hydroxyl groups at the 2nd and 4th positions on the naphthyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe hydroxyl groups are then introduced via hydrolysis or oxidation reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl groups to hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
類似化合物との比較
- 7-Chloro-8-fluoro-3-nitro-1,6-naphthyridine-2,4-diol
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC名 |
7-chloro-8-fluoro-4-hydroxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-8-6(10)7-3(2-11-8)4(13)1-5(14)12-7/h1-2H,(H2,12,13,14) |
InChIキー |
RGNTYGHUSLOVOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)




![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)



![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)

